Cyclobutyl(o-tolyl)methanamine hydrochloride
CAS No.: 1864063-38-6
Cat. No.: VC3096450
Molecular Formula: C12H18ClN
Molecular Weight: 211.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864063-38-6 |
|---|---|
| Molecular Formula | C12H18ClN |
| Molecular Weight | 211.73 g/mol |
| IUPAC Name | cyclobutyl-(2-methylphenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H17N.ClH/c1-9-5-2-3-8-11(9)12(13)10-6-4-7-10;/h2-3,5,8,10,12H,4,6-7,13H2,1H3;1H |
| Standard InChI Key | AIFMABMXUUIBDX-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(C2CCC2)N.Cl |
| Canonical SMILES | CC1=CC=CC=C1C(C2CCC2)N.Cl |
Introduction
Cyclobutyl(o-tolyl)methanamine hydrochloride, with the CAS number 1864063-38-6, is a chemical compound that belongs to the class of amines. It is specifically a hydrochloride salt of an amine, which includes a cyclobutyl group and an o-tolyl group attached to a methanamine backbone. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Biological Activity
While specific biological activity data for Cyclobutyl(o-tolyl)methanamine hydrochloride is limited, compounds with similar structures, such as amide derivatives containing o-tolyl groups, have shown promising antimicrobial activities. For instance, o-tolyl amides have demonstrated better antifungal activity compared to their m-tolyl and p-tolyl counterparts . This suggests potential applications in pharmaceutical research, although direct studies on Cyclobutyl(o-tolyl)methanamine hydrochloride are needed to confirm its biological effects.
Research Findings and Future Directions
Given the lack of extensive research specifically on Cyclobutyl(o-tolyl)methanamine hydrochloride, future studies should focus on its synthesis optimization, biological activity evaluation, and potential applications in medicinal chemistry. The compound's unique structure, combining cyclobutyl and o-tolyl moieties, presents opportunities for exploring novel pharmacological profiles.
Comparison with Related Compounds
Cyclohexyl(o-tolyl)methanamine hydrochloride, a related compound with a cyclohexyl group instead of cyclobutyl, has a molecular weight of 239.78 g/mol and is documented in PubChem . This comparison highlights the structural similarity and potential differences in physical and biological properties between these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume